molecular formula C12H15NO3 B14164980 Methyl 4-(benzylamino)-4-oxobutanoate CAS No. 5104-87-0

Methyl 4-(benzylamino)-4-oxobutanoate

Cat. No.: B14164980
CAS No.: 5104-87-0
M. Wt: 221.25 g/mol
InChI Key: PERYWTURIOYMTD-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylamino)-4-oxobutanoate typically involves the reaction of benzylamine with methyl 4-oxobutanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 4-(benzylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-(benzylamino)-4-oxobutanoate can be compared with other similar compounds, such as:

    Methyl benzoate: An ester with a similar structure but lacking the benzylamino group.

    Benzylamine: A primary amine that can be used as a precursor in the synthesis of this compound.

    4-Oxobutanoic acid: A carboxylic acid that shares the butanoate backbone.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5104-87-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-(benzylamino)-4-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)8-7-11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)

InChI Key

PERYWTURIOYMTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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